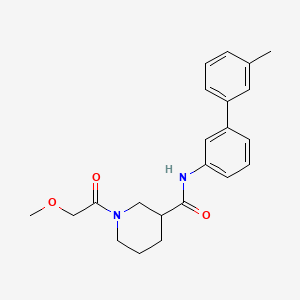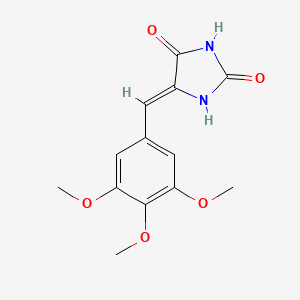![molecular formula C11H14N2O4 B6081923 3,4-dihydropyrrolo[1,2-a]pyrazine succinate](/img/structure/B6081923.png)
3,4-dihydropyrrolo[1,2-a]pyrazine succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydropyrrolo[1,2-a]pyrazine succinate (DHP) is a chemical compound that has been widely studied for its potential therapeutic applications. DHP belongs to a class of compounds known as pyrazines, which are known to exhibit a wide range of biological activities. In recent years, DHP has gained attention due to its potential as a lead compound for the development of new drugs. In
作用機序
The mechanism of action of 3,4-dihydropyrrolo[1,2-a]pyrazine succinate is not fully understood, but it is believed to act through a variety of pathways. 3,4-dihydropyrrolo[1,2-a]pyrazine succinate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3,4-dihydropyrrolo[1,2-a]pyrazine succinate has also been found to modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3,4-dihydropyrrolo[1,2-a]pyrazine succinate has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 3,4-dihydropyrrolo[1,2-a]pyrazine succinate has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, 3,4-dihydropyrrolo[1,2-a]pyrazine succinate has been found to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
3,4-dihydropyrrolo[1,2-a]pyrazine succinate has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a variety of conditions. 3,4-dihydropyrrolo[1,2-a]pyrazine succinate has also been found to have low toxicity, making it a good candidate for further studies. However, there are also limitations to using 3,4-dihydropyrrolo[1,2-a]pyrazine succinate in lab experiments. For example, it has poor solubility in water, which can make it difficult to work with.
将来の方向性
There are a number of future directions for the study of 3,4-dihydropyrrolo[1,2-a]pyrazine succinate. One area of research is the development of new synthetic methods for 3,4-dihydropyrrolo[1,2-a]pyrazine succinate, which could lead to the development of new derivatives with improved properties. Another area of research is the investigation of the mechanism of action of 3,4-dihydropyrrolo[1,2-a]pyrazine succinate, which could lead to the development of new drugs that target specific pathways. In addition, further studies are needed to determine the efficacy of 3,4-dihydropyrrolo[1,2-a]pyrazine succinate in animal models and in humans, which could lead to the development of new therapies for a variety of diseases.
合成法
3,4-dihydropyrrolo[1,2-a]pyrazine succinate can be synthesized using a variety of methods, including the condensation of succinic anhydride with 2,3-diaminopyrazine, or the reaction of succinic acid with 2,3-diaminopyrazine in the presence of a dehydrating agent. Other methods include the use of microwave-assisted synthesis and the use of metal catalysts.
科学的研究の応用
3,4-dihydropyrrolo[1,2-a]pyrazine succinate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. 3,4-dihydropyrrolo[1,2-a]pyrazine succinate has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
butanedioic acid;3,4-dihydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.C4H6O4/c1-2-7-6-8-3-5-9(7)4-1;5-3(6)1-2-4(7)8/h1-2,4,6H,3,5H2;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDOQXEDSFKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C=N1.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydropyrrolo[1,2-a]pyrazine succinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)


![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)

![ethyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081901.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081909.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methoxypiperidine](/img/structure/B6081917.png)